Tert-butyl 1-phenylcyclopropylsulfonylcarbamate
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Overview
Description
Tert-butyl 1-phenylcyclopropylsulfonylcarbamate is a chemical compound with the molecular formula C14H19NO4S. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a phenyl group, and a cyclopropylsulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-phenylcyclopropylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 1-phenylcyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-phenylcyclopropylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl 1-phenylcyclopropylsulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 1-phenylcyclopropylsulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-phenylcyclopropylcarbamate
- Phenylcyclopropylsulfonylcarbamate
- Tert-butyl sulfonylcarbamate
Uniqueness
Tert-butyl 1-phenylcyclopropylsulfonylcarbamate is unique due to the presence of both a cyclopropyl and a sulfonyl group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
tert-butyl N-(1-phenylcyclopropyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H19NO4S/c1-13(2,3)19-12(16)15-20(17,18)14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16) |
InChI Key |
VQCWWANLAQFZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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